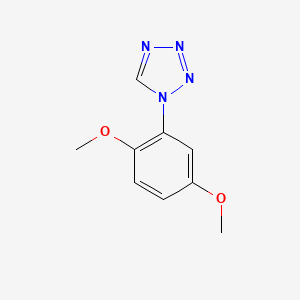

1-(2,5-dimethoxyphenyl)-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-dimethoxyphenyl)-1H-tetrazole is a derivative of 1H-tetrazole, a heterocyclic compound consisting of a five-membered ring with four nitrogen atoms. Tetrazoles are known for their utility in medicinal chemistry as bioisosteric replacements for carboxylic acids due to their similar electronic and steric properties, as well as their enhanced metabolic stability . They are also used in various synthetic applications, including as catalysts in coupling reactions and as components in the synthesis of GDP-Fucose, GDP-Mannose, and UDP-Galactose .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, 5-substituted-1H-tetrazoles can be prepared from aryl and alkyl nitriles using different synthetic methods . Multicomponent reactions (MCRs) also offer a convergent approach to tetrazole scaffolds, providing novelty, diversity, and complexity in the synthesis process . Recent advances in the synthesis of 5-substituted 1H-tetrazoles include microwave-assisted synthesis, the use of heterogeneous catalysts, nanoparticles, and other eco-friendly methods .

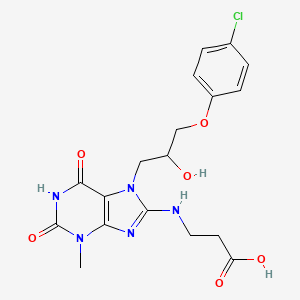

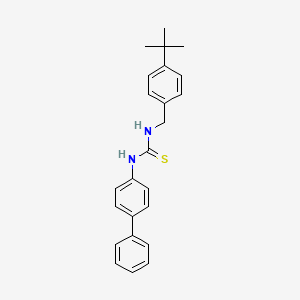

Molecular Structure Analysis

The molecular and crystal structures of tetrazole derivatives can be studied using X-ray diffraction analysis. For example, the structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II) has been determined, revealing nonplanar thione and a distorted tetrahedral coordination mode in the complex . Additionally, computational studies and NMR spectroscopy can be used to investigate the structure and tautomerism of tetrazole derivatives .

Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions due to their reactive nature. They can act as catalysts in phosphomorpholidate coupling reactions, facilitating the synthesis of nucleoside diphosphate sugars . The reactivity of tetrazoles also allows for the formation of various derivatives, such as acetaldehyde derivatives from 1-aryl-5-(2-dimethylamino-vinyl)-1H-tetrazoles .

Physical and Chemical Properties Analysis

Tetrazoles exhibit a range of physical and chemical properties that make them valuable in different applications. Their high nitrogen content contributes to their energetic properties, making them potential candidates for use in energetic materials . The physicochemical properties of tetrazoles, such as their vibrational spectra, multinuclear NMR spectroscopy, and mass spectrometry characteristics, have been extensively characterized . Additionally, their stability and bioisosteric relationship to carboxylic acids make them important in drug design .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthetic Approaches : Tetrazoles, including 1-(2,5-dimethoxyphenyl)-1H-tetrazole, have been synthesized through various methods. A notable approach includes the alkylation of 5-substituted 1H-tetrazoles with diazotized primary amines, providing a diverse array of 2,5-disubstituted tetrazoles (Reed & Jeanneret, 2021).

Chemical Properties and Tautomerism : Studies have investigated the prototropic tautomerism and other chemical properties of tetrazole derivatives, including those with 5-aryloxy substitutions (Alkorta & Elguero, 2012).

Applications in Medicinal Chemistry

Drug Design : Tetrazole derivatives, including 5-substituted 1H-tetrazoles, are important in medicinal chemistry due to their bioisosterism to carboxylic acid and amide moieties and their metabolic stability. These compounds have been incorporated in FDA-approved drugs (Neochoritis, Zhao, & Dömling, 2019).

Antimicrobial Evaluation : Some studies have explored the antimicrobial properties of tetrazole derivatives, showing potential for pharmaceutical applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Other Uses

Material Science : Tetrazoles, including this compound, have been used in material science, such as in the synthesis of coordination compounds and photophysical studies (Gruhne et al., 2021; An, Yu, & Lin, 2013).

Catalysis : Certain tetrazole derivatives have been utilized as catalysts in various chemical reactions, demonstrating their versatility in organic chemistry (Wittmann & Wong, 1997).

Mecanismo De Acción

Target of Action

1-(2,5-dimethoxyphenyl)-1H-tetrazole is a derivative of the chalcone class of compounds . Chalcones are known to interact with a variety of targets, including NF-κB, a protein complex that controls transcription of DNA and plays a key role in cellular responses . .

Mode of Action

It’s structurally similar to other psychoactive compounds that function as human 5-ht2a (h5-ht2a) serotonin receptor agonists . These compounds interact with their targets, leading to changes in cellular signaling and function .

Biochemical Pathways

Related compounds have been shown to modulate a number of signaling molecules and cascades related to disease modification .

Pharmacokinetics

Its molecular weight is 1802005 , which may influence its bioavailability and distribution within the body.

Result of Action

Related compounds have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification .

Action Environment

The lipophilicity of the 4-position substituent in related compounds has been shown to correlate with h5-ht2b receptor affinity , suggesting that the compound’s environment could potentially influence its action.

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-14-7-3-4-9(15-2)8(5-7)13-6-10-11-12-13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHCMJBQSMFUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)

![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)